molecular formula C26H31N7O3 B1442207 ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1282514-64-0

ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No.: B1442207
CAS No.: 1282514-64-0
M. Wt: 489.6 g/mol
InChI Key: GEPYFMNKRMHMLU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate is a heterocyclic compound featuring a benzimidazo-oxazepine core fused with triazole and pyrazole moieties. This compound belongs to a class of kinase inhibitors, with structural analogs like GDC-0032 (taselisib) and GDC-0326 demonstrating therapeutic relevance in oncology .

Properties

IUPAC Name

ethyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O3/c1-7-35-25(34)26(5,6)32-14-19(13-27-32)18-8-9-20-22(12-18)36-11-10-31-15-21(29-23(20)31)24-28-17(4)30-33(24)16(2)3/h8-9,12-16H,7,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYFMNKRMHMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=C(C=N1)C2=CC3=C(C=C2)C4=NC(=CN4CCO3)C5=NC(=NN5C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001100699
Record name Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1282514-64-0
Record name Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1282514-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001100699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate (CAS: 1282514-64-0) is a complex organic compound that integrates multiple pharmacologically active moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C26H31N7O3C_{26}H_{31}N_{7}O_{3}, with a molecular weight of approximately 489.58 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The compound's intricate design allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities:

Antifungal and Antibacterial Properties

Triazole derivatives are recognized for their antifungal properties, often utilized in treating fungal infections. For instance, the study by Barbuceanu et al. highlighted that triazoles can inhibit fungal growth effectively against pathogens such as Candida species and Aspergillus species . Additionally, compounds similar to ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)...) have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The benzoxazepin component of the compound has been linked to selective inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation . Research has demonstrated that modifications to the benzoxazepin structure can enhance its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains .
  • Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the triazole ring can significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the triazole or benzoxazepin rings can enhance potency against targeted pathogens or cancer cells .
  • In Vivo Studies : In vivo studies on similar compounds have indicated promising results in reducing tumor size in animal models when administered at specific dosages .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntifungalCandida albicans, AspergillusInhibition of growth
AntibacterialStaphylococcus aureus, E. coliMICs ranging from 0.125 to 8 μg/mL
AnticancerVarious cancer cell linesReduction in cell viability
NeuroprotectiveNeuronal cell linesProtection against oxidative stress

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C26H31N7O3C_{26}H_{31}N_{7}O_{3} and a molecular weight of approximately 489.58 g/mol. Its structure features multiple pharmacophoric elements that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit specific protein interactions that are crucial for cancer cell proliferation. The binding affinity of this compound to target proteins is significantly high, indicating its potential effectiveness in therapeutic applications against various cancers.

Case Study: WDR5 Inhibition
A detailed investigation into the binding interactions of ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate with WDR5 (a protein implicated in several cancers) revealed a potent inhibitory effect. The compound demonstrated an IC50 value below 20 pM, showcasing its strong binding capabilities and potential for further development as an anticancer drug .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial properties. Compounds with similar triazole structures have been known to exhibit antifungal and antibacterial activities. Ongoing research is aimed at evaluating its efficacy against various microbial strains.

Synthetic Applications

This compound can also serve as a versatile intermediate in organic synthesis. Its complex structure allows for the development of new derivatives with potentially enhanced biological activities.

Synthetic Pathways:
A variety of synthetic routes have been documented for the preparation of this compound and its analogs. For example, the synthesis involves multiple steps including hydrazone formation and cyclization reactions that yield the desired triazole and oxazepine frameworks .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits WDR5 with high binding affinity; potential drug candidate ,
Antimicrobial PropertiesPotential antifungal and antibacterial activities under investigation ,
Synthetic IntermediateUseful in organic synthesis for developing new derivatives ,

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

2.1.1 GDC-0032 (Taselisib) GDC-0032 (2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide) shares the benzimidazo-oxazepine-triazole-pyrazole scaffold but replaces the ethyl ester with an amide group. This substitution improves binding affinity to phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα, due to enhanced hydrogen bonding with catalytic residues. GDC-0032 exhibits superior potency (IC₅₀ = 0.29 nM for PI3Kα) compared to earlier analogs .

2.1.2 GDC-0326
(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) retains the triazole-benzoxazepine core but substitutes the pyrazole moiety with an oxypropanamide linker. This modification enhances selectivity for PI3Kα over β/δ isoforms (IC₅₀ ratio: α/β = 12:1), attributed to steric and electronic effects of the linker .

Physicochemical Properties

Property Ethyl 2-(4-(...)propanoate GDC-0032 (Amide) GDC-0326 (Oxypropanamide)
LogP 3.8 (estimated) 2.5 2.9
Aqueous Solubility Low (ester hydrolysis) Moderate Moderate
Crystalline Stability Not reported Polymorph (XRD peaks at 9.40°, 10.84°, etc.) Amorphous/Crystalline hybrid

GDC-0032’s crystalline polymorph exhibits superior hygroscopic resistance and solid-state stability, critical for formulation .

Preparation Methods

Synthesis of 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine

  • Starting from 4-bromo-2-fluorobenzimidamide hydrochloride and 2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone, cyclization is performed in aqueous potassium hydroxide and tetrahydrofuran (THF) with methyltributylammonium chloride as a phase transfer catalyst.
  • This reaction yields the imidazo-oxazepine intermediate, which can be purified by crystallization from ethanol and water.

Preparation of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

  • Alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate in the presence of a strong base such as sodium tert-butyloxide or cesium carbonate leads to the formation of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate and related regioisomers.
  • Bromination of this mixture with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) selectively introduces a bromine atom at the 4-position of the pyrazole ring to give ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
  • Final purification involves treatment with lithium hexamethyldisilazide in THF followed by acidification to isolate the desired ester.

Coupling to Form the Target Compound

  • The key coupling step involves the reaction between the 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine intermediate and ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
  • This is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination under inert atmosphere conditions, using appropriate ligands and bases.
  • The reaction conditions are optimized to preserve the sensitive triazole and oxazepine moieties while achieving high coupling efficiency.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to form oxazepine 4-bromo-2-fluorobenzimidamide, ethanone intermediate, KOH, THF, phase transfer catalyst ~85-90 Crystallization from EtOH/H2O for purification
2 Alkylation of pyrazole Pyrazole, ethyl 2-bromo-2-methylpropanoate, NaOtBu or Cs2CO3, solvent (THF) 75-80 Mixture of regioisomers formed
3 Bromination DBDMH, solvent (e.g., acetonitrile), controlled temperature 80-85 Selective bromination at pyrazole 4-position
4 Coupling (cross-coupling) Pd catalyst, ligand, base (e.g., K3PO4), inert atmosphere, solvent (e.g., dioxane) 70-85 Sensitive functional groups preserved

Yields are approximate and depend on scale and specific conditions used.

Additional Notes on Reaction Optimization and Stability

  • The use of lithium hydroxide in aqueous medium at 75°C for 4.5 hours is reported for hydrolysis or modification steps related to the ester moiety.
  • The compound shows chemical stability under typical storage and reaction conditions but requires careful control of moisture and temperature during synthesis to avoid decomposition of the oxazepine ring.
  • Alternative ester derivatives (methyl, isopropyl, benzyl, aryl esters) can be synthesized by varying the alkylation and esterification steps, providing a platform for structure-activity relationship studies.

Summary of Key Research Findings

  • The synthesis of ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate is a multi-step process involving advanced heterocyclic chemistry and selective functional group transformations.
  • The preparation methods are well-documented in patent literature and chemical databases, reflecting robust synthetic routes suitable for scale-up and further medicinal chemistry applications.
  • The compound’s synthesis relies heavily on precise control of reaction conditions to maintain the integrity of sensitive heterocyclic frameworks and to achieve high purity and yield.

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Triazole-imidazoxazepine core formation : Use Suzuki-Miyaura coupling for benzo-fused oxazepine intermediates, followed by condensation with 1-isopropyl-3-methyl-1,2,4-triazole .
  • Esterification : Employ ethyl 2-methylpropanoate under Mitsunobu conditions for regioselective ester attachment .
  • Purification : Utilize preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate >95% purity. Monitor by LC-MS for byproduct removal .

Q. Which spectroscopic and analytical methods are critical for structural validation?

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the triazole and dihydrooxazepine regions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
  • FTIR : Identify ester carbonyl (C=O, ~1730 cm⁻¹) and triazole C-N stretches (1450–1550 cm⁻¹) .

Q. How can stability be assessed under varying storage and experimental conditions?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; prioritize ester hydrolysis and oxazepine ring oxidation .
  • Solution stability : Test in DMSO, PBS, and methanol at 25°C. Use UV-Vis (λ = 260–300 nm) to track absorbance shifts indicative of decomposition .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Kinase inhibition : Test against JAK2 or mTOR kinases using fluorescence polarization assays (IC50 determination) .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict reactivity?

  • Density Functional Theory (DFT) : Calculate transition-state energies for triazole-oxazepine coupling. Use Gaussian 16 with B3LYP/6-31G(d) basis set to identify steric hindrance in the isopropyl group .
  • AI-driven optimization : Implement Bayesian optimization (e.g., via COMSOL Multiphysics) to refine solvent selection (DMF vs. THF) and catalyst loading (Pd(PPh3)4 vs. XPhos Pd G3) .

Q. How to resolve contradictions in bioactivity data across experimental replicates?

  • Design of Experiments (DOE) : Apply factorial design (e.g., 2^3 matrix) to isolate variables like pH, temperature, and solvent purity. Use ANOVA to identify significant factors .
  • Meta-analysis : Cross-reference bioactivity datasets with structural analogs (e.g., triazole derivatives in ) to discern structure-activity trends.

Q. What mechanistic insights can kinetic studies provide for degradation pathways?

  • Pseudo-first-order kinetics : Monitor ester hydrolysis in aqueous buffers (pH 2–10) via HPLC. Calculate activation energy (Ea) using the Arrhenius equation .
  • Isotopic labeling : Use deuterated solvents (D2O) in 1H NMR to trace proton exchange in the oxazepine ring under acidic conditions .

Q. How to design scalable reactor systems for multi-gram synthesis?

  • Flow chemistry : Optimize continuous-flow reactors with immobilized catalysts (e.g., Pd on carbon) to enhance yield and reduce purification steps .
  • Process Analytical Technology (PAT) : Integrate inline FTIR for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate

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